SB590885

概要

説明

SB590885は、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路において重要な役割を果たすタンパク質であるB-Rafキナーゼの強力かつ選択的な阻害剤です。 この化合物は、特にメラノーマを含む様々な癌に関連する変異型B-Raf V600Eの活性を阻害する能力について広く研究されています .

準備方法

合成経路と反応条件

SB590885の合成は、市販の出発物質から始まり、複数の段階を伴います。重要なステップには、イミダゾール環の形成と、必要な置換基を導入するためのその後の官能基化が含まれます。 反応条件は通常、高収率と純度を達成するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、最終製品の一貫性と高純度を確保するために、自動化された反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

SB590885は、反応性官能基の存在により、主に置換反応を受けます。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は通常、有機溶媒と制御された温度を伴います。

酸化反応: 過酸化水素などの酸化剤は、酸性または塩基性条件で使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はthis compoundの様々な置換誘導体を生成する可能性があり、酸化および還元反応は分子に存在する官能基を変性させる可能性があります .

科学研究への応用

This compoundは、特に化学、生物学、医学の分野における科学研究において、幅広い用途を持っています。

癌研究: this compoundは、癌細胞の増殖と生存におけるB-Rafの役割を研究するために使用されます。

シグナル伝達研究: 研究者は、this compoundを使用してMAPKシグナル伝達経路とその様々な細胞プロセスにおける役割を調べます.

創薬: This compoundは、改善された有効性と選択性を備えた新しいB-Raf阻害剤の開発のためのリード化合物として役立ちます.

疾患モデリング: これは、心血管疾患や神経変性疾患を含む様々な疾患に対するB-Raf阻害の影響を研究するために、疾患モデルで使用されます.

科学的研究の応用

Efficacy Against Melanoma

In preclinical studies, SB590885 demonstrated significant growth inhibition in melanoma cell lines with B-Raf V600E mutations. It has been shown to decrease anchorage-independent growth and inhibit ERK phosphorylation, leading to reduced tumor cell proliferation . Notably, in xenograft models using A375P melanoma cells, daily administration of this compound resulted in substantial tumor volume reduction without significant toxicity .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with natural compounds such as Biochanin A. This combination has been shown to enhance anti-tumor effects in hepatocellular carcinoma (HCC) by promoting apoptosis and cell cycle arrest through disruption of both ERK MAPK and PI3K/AKT pathways . In vivo studies indicated that this combination significantly reduced tumor weights and volumes compared to single treatments, highlighting its potential for improving therapeutic outcomes in aggressive cancers .

Other Combinations

This compound has also been tested alongside AKT inhibitors like ZSTK474, demonstrating a marked impact on papillary thyroid cancer cell lines by inhibiting key signaling pathways involved in tumor growth . These findings suggest that this compound can be effectively integrated into multi-drug regimens to enhance therapeutic efficacy.

Potential in Cellular Reprogramming

This compound is not limited to oncology; it has also been utilized in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). This application leverages its ability to modulate signaling pathways critical for maintaining pluripotency and cellular differentiation . Such versatility positions this compound as a valuable tool not only in cancer research but also in regenerative medicine.

Safety and Pharmacokinetics

Studies have indicated that this compound exhibits favorable pharmacokinetic properties with minimal toxicity at therapeutic doses. In animal models, doses around 50 mg/kg administered intraperitoneally showed effective plasma concentrations without significant adverse effects on body weight or organ function . Monitoring liver and kidney function markers revealed no significant toxicity associated with the compound or its combinations with other agents.

Summary Table of Key Findings

作用機序

SB590885は、B-RafのATP結合部位に競合的に結合することによりその効果を発揮し、それによりそのキナーゼ活性を阻害します。 この阻害は、MAPKシグナル伝達経路における下流標的のリン酸化と活性化を阻害し、最終的に癌細胞における細胞増殖の抑制とアポトーシスの増加につながります . This compoundの分子標的には、B-Rafキナーゼとその下流エフェクター(MEKやERKなど)が含まれます .

類似化合物の比較

類似化合物

ベムラフェニブ: 類似の作用機序を持つが、化学構造が異なる別のB-Raf阻害剤。

ダブラフェニブ: B-Raf V600E変異も標的とするB-Raf阻害剤だが、薬物動態が異なる。

PLX4032: ベムラフェニブと構造的に関連する化合物で、B-Rafに対する類似の阻害効果を持つ.

This compoundの独自性

This compoundは、他のキナーゼに対するB-Rafに対する高い選択性において独特であり、様々な生物学的プロセスにおけるB-Rafの特定の役割を研究するための貴重なツールとなります。 B-Raf V600E変異体を高力で阻害する能力は、this compoundを他のB-Raf阻害剤と区別します .

類似化合物との比較

Similar Compounds

Vemurafenib: Another B-Raf inhibitor with a similar mechanism of action but different chemical structure.

Dabrafenib: A B-Raf inhibitor that also targets the B-Raf V600E mutation but has different pharmacokinetic properties.

PLX4032: A compound structurally related to Vemurafenib with similar inhibitory effects on B-Raf.

Uniqueness of SB590885

This compound is unique in its high selectivity for B-Raf over other kinases, making it a valuable tool for studying the specific role of B-Raf in various biological processes. Its ability to inhibit the B-Raf V600E mutant with high potency distinguishes it from other B-Raf inhibitors .

生物活性

SB590885 is a potent and selective inhibitor of the B-Raf kinase, a critical component in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, particularly melanoma. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

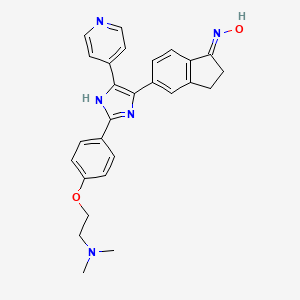

- Chemical Name : 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime

- Purity : ≥98%

- Kd : 0.3 nM for B-Raf

- Ki app values : 0.16 nM for B-Raf and 1.72 nM for c-Raf .

This compound inhibits B-Raf by stabilizing its open conformation, which is essential for its kinase activity. This inhibition leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), subsequently affecting cell proliferation and survival in tumor cells harboring the B-Raf V600E mutation .

In Vitro Studies

- Cell Lines : this compound has been tested on various melanoma and colorectal cancer cell lines with B-Raf V600E mutations.

- Growth Inhibition : The compound showed significant inhibition of cell proliferation in these lines, demonstrating both cytostatic and cytotoxic effects depending on concentration and exposure time .

- Mechanistic Insights : Studies indicate that this compound preferentially inhibits ERK phosphorylation, leading to reduced proliferation and transformation of malignant cells expressing oncogenic B-Raf .

In Vivo Studies

This compound was evaluated in a xenograft model using A375P melanoma cells. Mice treated with 50 mg/kg daily injections exhibited significant tumor volume reduction compared to control groups. Notably, the treatment did not result in substantial body weight changes, indicating a favorable safety profile .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents:

- Biochanin A : This combination promoted greater apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells than either agent alone. The treatment inhibited both ERK MAPK and PI3K/AKT pathways, significantly reducing tumor growth in vivo without evident hepatorenal toxicity .

- Magnolin : Similar synergistic effects were observed with magnolin, enhancing the anti-proliferative effects against HCC cells by disrupting key signaling pathways involved in cancer progression .

Summary of Research Findings

特性

IUPAC Name |

(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSAQOINCGAULQ-QFMPWRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。